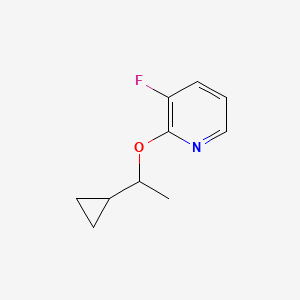

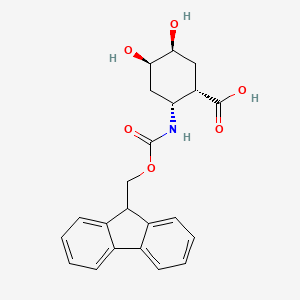

![molecular formula C22H29N5O2 B2798595 9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-82-5](/img/structure/B2798595.png)

9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule. The “pentyl” in its name suggests the presence of a five-carbon alkyl group . The “benzyl” indicates a phenyl group attached to a methylene (-CH2-) group. The “dimethyl” suggests the presence of two methyl groups (-CH3). The rest of the name describes a complex ring structure, likely containing nitrogen atoms (as suggested by “pyrimido”) and oxygen atoms (as suggested by “dione”).

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the benzyl and pentyl groups could make it susceptible to reactions involving these groups .Wissenschaftliche Forschungsanwendungen

Potential Treatment of Neurodegenerative Diseases

The compound is part of a broader class of tetrahydropyrimido[2,1-f]purinediones evaluated for their interactions with adenosine receptors and their ability to inhibit monoamine oxidases (MAO). These mechanisms are relevant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The introduction of various substituents has led to the discovery of potent MAO-B inhibitors and dual-target A1/A2A adenosine receptor antagonists. Some derivatives have shown the capability to inhibit multiple targets simultaneously, potentially offering additive or synergistic effects in vivo (Koch et al., 2013).

Further studies have developed novel ligands based on the annelated xanthine scaffold, combining A2A adenosine receptor antagonistic activity with blockade of MAO-B. This multi-target approach aims at providing symptomatic relief and possibly disease-modifying effects for neurodegenerative conditions, notably Parkinson's disease (Załuski et al., 2019).

Another study highlighted the synthesis of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, aiming to improve water solubility and identify multitarget drugs for neurodegenerative diseases. These compounds demonstrated potent dual-target-directed A1/A2A adenosine receptor antagonism, with some showing triple-target inhibition, including MAO-B inhibition. Such compounds are expected to have advantages over single-target therapeutics in treating neurodegenerative diseases (Brunschweiger et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-benzyl-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-4-5-9-12-26-20(28)18-19(24(3)22(26)29)23-21-25(13-16(2)14-27(18)21)15-17-10-7-6-8-11-17/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNRVTBKEGLNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3CC4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

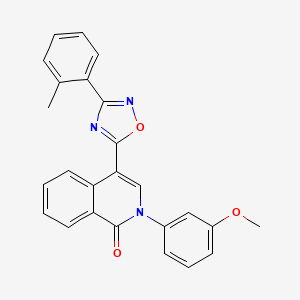

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2798512.png)

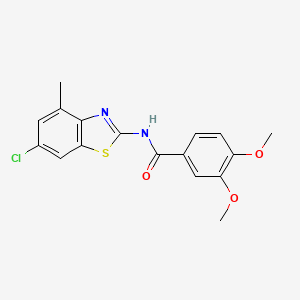

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)

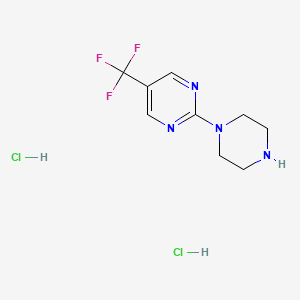

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)

![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)

![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)